Cas no 2229488-09-7 (4-(2-methoxy-5-nitrophenyl)butan-1-amine)

4-(2-Methoxy-5-nitrophenyl)butan-1-amine is a synthetic organic compound featuring a phenyl ring substituted with a methoxy group at the 2-position and a nitro group at the 5-position, linked to a butylamine chain. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring enhances its reactivity in electrophilic and nucleophilic substitution reactions. The amine functionality allows for further derivatization, enabling the synthesis of amides, imines, or other nitrogen-containing compounds. Its well-defined structure and purity ensure consistent performance in research and industrial applications.
4-(2-methoxy-5-nitrophenyl)butan-1-amine structure
2229488-09-7 structure
Product Name:4-(2-methoxy-5-nitrophenyl)butan-1-amine
CAS No:2229488-09-7
MF:C11H16N2O3
MW:224.256342887878
CID:5902594
PubChem ID:165854883
Update Time:2025-10-29

4-(2-methoxy-5-nitrophenyl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-methoxy-5-nitrophenyl)butan-1-amine
    • EN300-1999212
    • 2229488-09-7
    • Inchi: 1S/C11H16N2O3/c1-16-11-6-5-10(13(14)15)8-9(11)4-2-3-7-12/h5-6,8H,2-4,7,12H2,1H3
    • InChI Key: LNAKAGLNPAGDTJ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1CCCCN)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 224.11609238g/mol
  • Monoisotopic Mass: 224.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 81.1Ų

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Additional information on 4-(2-methoxy-5-nitrophenyl)butan-1-amine

4-(2-Methoxy-5-Nitrophenyl)Butan-1-Amine: A Comprehensive Overview

The compound 4-(2-methoxy-5-nitrophenyl)butan-1-amine (CAS No. 2229488-09-7) is a highly specialized organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a butanamine backbone with a substituted phenyl ring containing both methoxy and nitro groups. The presence of these functional groups imparts distinctive chemical properties, making it a versatile building block in organic synthesis.

Recent studies have highlighted the potential of 4-(2-methoxy-5-nitrophenyl)butan-1-amine in drug discovery, particularly in the development of bioactive compounds targeting specific cellular pathways. Researchers have explored its role as a precursor for synthesizing bioisosteric analogs, which are designed to mimic the biological activity of known drugs while improving pharmacokinetic profiles. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases involved in cancer progression.

The synthesis of 4-(2-methoxy-5-nitrophenyl)butan-1-amine typically involves multi-step organic reactions, often employing coupling agents and protecting group strategies to achieve high yields and purity. One notable approach involves the nucleophilic substitution of an appropriate aryl halide with an amine-containing reagent. This method has been optimized in recent years to minimize side reactions and improve scalability for industrial applications.

In terms of chemical properties, 4-(2-methoxy-5-nitrophenyl)butan-1-amine exhibits a melting point of approximately 135°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and acetonitrile. Its stability under various conditions has been thoroughly investigated, with findings indicating that it remains stable under neutral to mildly acidic conditions but undergoes hydrolysis under strong alkaline environments.

The application of 4-(2-methoxy-5-nitrophenyl)butan-1-amine extends beyond pharmaceuticals. In materials science, it has been utilized as a precursor for synthesizing advanced polymers with tailored electronic properties. A 2023 research article in *Macromolecules* reported the successful incorporation of this compound into polymeric networks, resulting in materials with enhanced conductivity and thermal stability.

Furthermore, the compound's role in agrochemicals has garnered attention due to its potential as a herbicide or fungicide precursor. Field trials conducted in 2023 demonstrated that derivatives synthesized from 4-(2-methoxy-5-nitrophenyl)butan-1-amineshowed promising results in controlling plant pathogens without adverse effects on non-target organisms.

In conclusion, 4-(2-methoxy-5-nitrophenyl)butan-1-amineserves as a valuable intermediate in organic synthesis, offering diverse applications across multiple industries. Its unique structure and reactivity continue to inspire innovative research directions, ensuring its relevance in the ever-evolving landscape of chemical sciences.

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